molecular formula C12H22O5 B3052227 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate CAS No. 39670-09-2

2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate

Cat. No. B3052227
Key on ui cas rn: 39670-09-2
M. Wt: 246.3 g/mol
InChI Key: RBFPEAGEJJSYCX-UHFFFAOYSA-N
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Patent
US05852096

Procedure details

Diurethane di(meth)acrylate from 2,2,4-trimethylhexamethylene diisocyanate and 2-hydroxyethyl(methacrylate)
[Compound]
Name
Diurethane di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]([CH3:15])(CC(C)CCN=C=O)CN=C=O.[OH:16][CH2:17][CH2:18][O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22]>>[C:20]([O:19][CH2:18][CH2:17][O:16][CH2:21][CH2:20][O:19][CH2:18][CH2:17][O:16][CH2:2][CH3:15])(=[O:24])[C:21]([CH3:23])=[CH2:22]

Inputs

Step One
Name
Diurethane di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN=C=O)(CC(CCN=C=O)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCOC(C(=C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCCOCCOCCOCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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